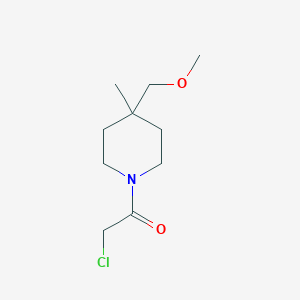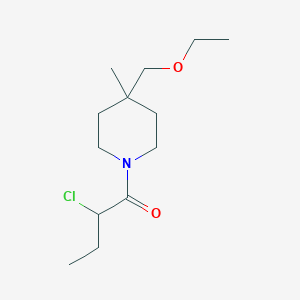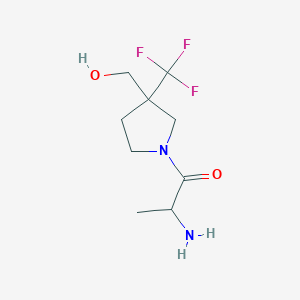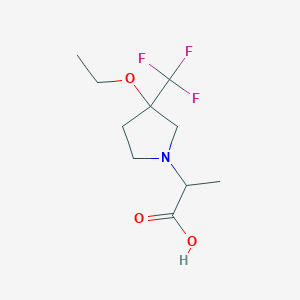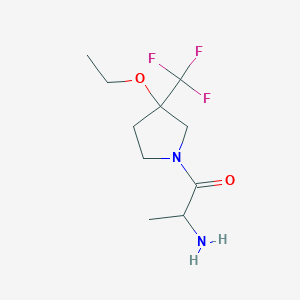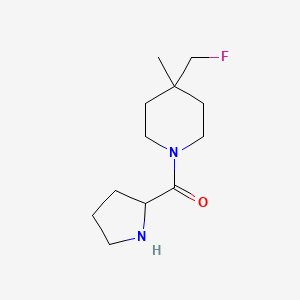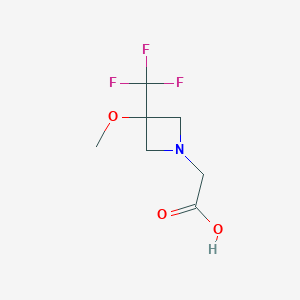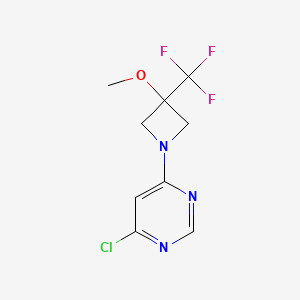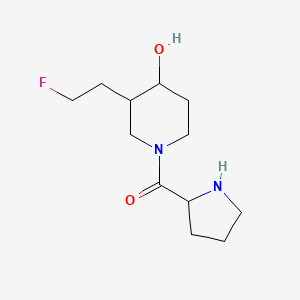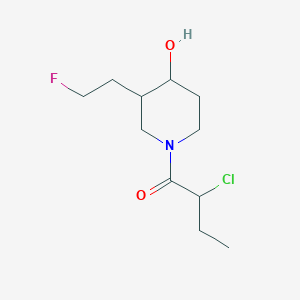
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
概要
説明
The compound “2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is a complex organic molecule. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is fully saturated (tetrahydro-). The molecule also seems to have a chloro, ethyl, and propanamide functional groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloro, ethyl, and propanamide groups, as well as the tetrahydropyran ring. These functional groups can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar propanamide group could influence its solubility in different solvents .科学的研究の応用
Synthesis Methods
- Efficient Synthesis in Aqueous Medium : A study by Dou et al. (2013) describes an efficient method to synthesize N-substituted propanamides, similar to 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, in an aqueous medium. This method is notable for its use of accessible materials, good yields, mild conditions, and environmental friendliness (Dou et al., 2013).
Chemical Structure and Properties
- Structural Analysis of Isomeric Compounds : Brbot-Šaranović et al. (2001) investigated the structures of isomeric enaminones related to the compound . Their work focused on the tautomerism in the cyclic part and side chain, revealing various tautomeric forms. This study contributes to understanding the structural dynamics of similar compounds (Brbot-Šaranović et al., 2001).
Applications in Medicinal Chemistry
- Inhibitors of Cholesterogenesis : Prugh et al. (1990) synthesized derivatives of tetrahydro-2H-pyran-2-ones, which showed inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This suggests potential therapeutic applications of similar compounds in treating high cholesterol (Prugh et al., 1990).
Pharmaceutical Synthesis
- Novel Approach for Synthesis : Liu et al. (2010) developed a novel approach for synthesizing a compound closely related to this compound, highlighting the versatility and efficiency in pharmaceutical compound synthesis (Liu et al., 2010).
Solubility and Material Science
- Solubility in Different Solvent Mixtures : Pascual et al. (2017) conducted a study on the solubility of a similar compound in various solvent mixtures. This research is significant for understanding the dissolution properties and optimal conditions for compound processing (Pascual et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Performance : El Hattak et al. (2021) evaluated pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic media. This implies potential industrial applications of similar compounds in protecting metals against corrosion (El Hattak et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that tetrahydropyranyl (thp) ethers, which are derivatives of tetrahydropyran, are commonly used as protecting groups in organic synthesis . This suggests that the compound may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that thp ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . This resilience might play a role in the compound’s interaction with its targets.
Biochemical Pathways
The resilience of thp ethers to a variety of reactions suggests that the compound could potentially influence multiple biochemical pathways .
Result of Action
The resilience of thp ethers to a variety of reactions suggests that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that thp ethers are resilient to a variety of reactions , which suggests that the compound might maintain its action, efficacy, and stability under various environmental conditions.
生化学分析
Biochemical Properties
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. By altering this pathway, this compound can impact cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can activate other enzymes, enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. The compound’s involvement in these pathways can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRMOYFYSABXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



